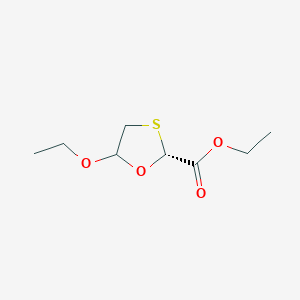

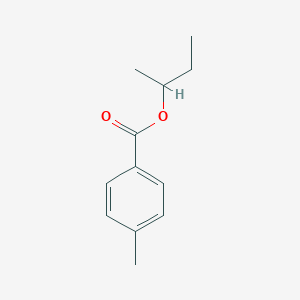

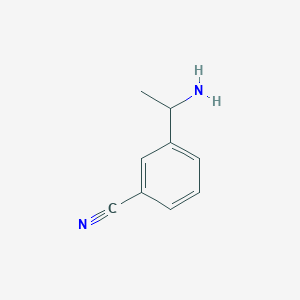

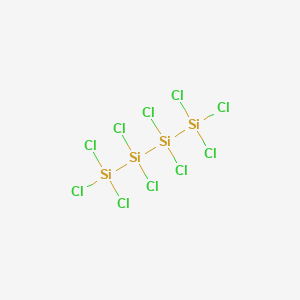

![molecular formula C12H9N3 B170382 2-苯基咪唑并[1,2-A]哒嗪 CAS No. 126052-34-4](/img/structure/B170382.png)

2-苯基咪唑并[1,2-A]哒嗪

描述

2-Phenylimidazo[1,2-A]Pyrazine is a nitrogenous heterocycle that acts as a versatile scaffold in organic synthesis and drug development . It is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom .

Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-A]Pyrazine has been achieved through various methods. One approach involves the use of click chemistry to create imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives . Another method involves the use of copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-A]Pyrazine is planar, with a weakened carbonyl character of the C3–O10 bond, suggesting that the imidazopyrazinone π-system has the character of a zwitter-ionic resonance structure to increase the aromaticity .Chemical Reactions Analysis

The direct functionalization of 2-Phenylimidazo[1,2-A]Pyrazine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

2-Phenylimidazo[1,2-A]Pyrazine has a molecular formula of CHN, an average mass of 194.232 Da, and a monoisotopic mass of 194.084396 Da . The compound is highly crystalline .科学研究应用

工业工艺开发

- Baenziger、Durantie 和 Mathes(2017 年)开发了一种高效的工业规模工艺,用于使用 Groebke-Blackburn-Bienaymé 环化制备 3-氨基咪唑并[1,2-a]哒嗪,这是许多药物中的重要支架。该工艺实现了高收率和优异的纯度 (Baenziger、Durantie 和 Mathes,2017).

药代动力学和代谢

- Sutton 等人(1994 年)研究了生物还原药物 RB90740 在荷瘤 C3H 小鼠中的药代动力学、代谢和分布,深入了解了其优先摄取到肿瘤组织中的情况 (Sutton 等人,1994).

合成和抗炎活性

- Abignente 等人(1992 年)合成并评估了一组乙基 2-苯基咪唑并[1,2-a]哒嗪-3-羧酸盐的抗炎活性,重点介绍了这些化合物的潜在药用应用 (Abignente 等人,1992).

心脏和支气管痉挛特性

- Sablayrolles 等人(1984 年)合成了一系列咪唑并[1,2-a]哒嗪衍生物,显示出子宫松弛、抗支气管痉挛和心脏刺激特性,表明具有潜在的治疗应用 (Sablayrolles 等人,1984).

癌症中的抗增殖剂

- Bazin 等人(2016 年)发现了新型(咪唑并[1,2-a]哒嗪-6-基)脲,具有针对非小细胞肺癌细胞系中 P53 的抗增殖特性,为癌症治疗提供了新的途径 (Bazin 等人,2016).

新型 N-氧化物作为生物还原药物

- Naylor(1994 年)合成并评估了一系列咪唑并[1,2-a]喹喔啉单 N-氧化物及其氮杂类似物,作为生物还原活化的细胞毒素 (Naylor,1994).

绿色合成和抗菌活性

- Jyothi 和 Madhavi(2019 年)专注于新型 N-芳基咪唑并[1,2-a]哒嗪-2-甲酰胺衍生物的绿色合成,并评估了它们的抗菌活性,证明了它们在解决微生物耐药性方面的潜力 (Jyothi 和 Madhavi,2019).

作用机制

未来方向

属性

IUPAC Name |

2-phenylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMIEPFJAUGIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CN=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylimidazo[1,2-A]Pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。